![molecular formula C17H13NO4S B2648602 Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate CAS No. 1022744-71-3](/img/structure/B2648602.png)
Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate
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Description
Methyl 3-(((1,3-dioxoindan-2-ylidene)methyl)amino)-4-methylthiophene-2-carboxylate is a useful research compound. Its molecular formula is C17H13NO4S and its molecular weight is 327.35. The purity is usually 95%.
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Scientific Research Applications
Heterocyclic Synthesis
Azomethine ylides, such as the compound , are nitrogen-based three-atom components commonly used in [3+2]-cycloaddition reactions with various unsaturated 2π-electron components. These reactions are highly regio- and stereoselective, leading to the construction of diverse heterocycles. Researchers have explored the use of azomethine ylides to synthesize pyrrolidinyl-heterocyclic compounds, which can bear multiple stereogenic centers .
Spiro-Compounds
The reaction of trans arylacrylates with azomethine ylides has been employed to produce trans pyrrolidine derivatives. These spiro-compounds exhibit interesting structural features and may find applications in drug discovery and materials science .
properties
IUPAC Name |
methyl 3-[(1-hydroxy-3-oxoinden-2-yl)methylideneamino]-4-methylthiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13NO4S/c1-9-8-23-16(17(21)22-2)13(9)18-7-12-14(19)10-5-3-4-6-11(10)15(12)20/h3-8,19H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YZMPGOXVCWGAQL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=C1N=CC2=C(C3=CC=CC=C3C2=O)O)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
327.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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